![molecular formula C28H20N2O2S B420546 4'-[(E)-{[2-(1,3-BENZOTHIAZOL-2-YL)PHENYL]IMINO}METHYL]-[1,1'-BIPHENYL]-4-YL ACETATE](/img/structure/B420546.png)
4'-[(E)-{[2-(1,3-BENZOTHIAZOL-2-YL)PHENYL]IMINO}METHYL]-[1,1'-BIPHENYL]-4-YL ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-({[2-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl)[1,1’-biphenyl]-4-yl acetate is a complex organic compound featuring a benzothiazole moiety linked to a biphenyl structure through an imine bond, with an acetate group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-({[2-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl)[1,1’-biphenyl]-4-yl acetate typically involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Imine Formation: The benzothiazole derivative is then reacted with 4-formylbiphenyl to form the imine bond.
Acetylation: The final step involves the acetylation of the imine product using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole moiety.
Reduction: Reduced imine to amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-({[2-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl)[1,1’-biphenyl]-4-yl acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the bioactivity of the benzothiazole moiety.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 4’-({[2-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl)[1,1’-biphenyl]-4-yl acetate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in microbial metabolism.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer applications.
Protein Binding: The compound can form stable complexes with proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol
- 4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
- 2-Amino-6-methylbenzothiazole
Uniqueness
4’-({[2-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl)[1,1’-biphenyl]-4-yl acetate is unique due to its combination of a benzothiazole moiety with a biphenyl structure and an acetate group
Properties
Molecular Formula |
C28H20N2O2S |
|---|---|
Molecular Weight |
448.5g/mol |
IUPAC Name |
[4-[4-[[2-(1,3-benzothiazol-2-yl)phenyl]iminomethyl]phenyl]phenyl] acetate |
InChI |
InChI=1S/C28H20N2O2S/c1-19(31)32-23-16-14-22(15-17-23)21-12-10-20(11-13-21)18-29-25-7-3-2-6-24(25)28-30-26-8-4-5-9-27(26)33-28/h2-18H,1H3 |
InChI Key |
PKMWEESBDJNQFX-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C=NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C=NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(ADAMANTAN-1-YL)-2-METHYLPHENYL]-2,4-DICHLOROBENZAMIDE](/img/structure/B420463.png)
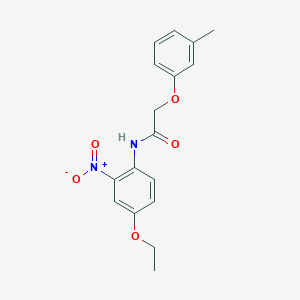
![1',3',3'-trimethyl-5'-nitro-spiro(3H-benzo[f]chromene-3,2'-indoline)](/img/structure/B420465.png)
![Methyl 4-[({[2,2,2-trichloro-1-(1-naphthoylamino)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B420467.png)
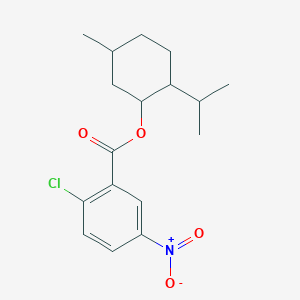
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B420469.png)
![1-[2-chloro-6-(trifluoromethyl)phenyl]-5-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B420473.png)
![3-[4-(octyloxy)benzylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B420474.png)
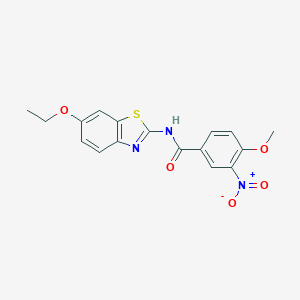
![N'-[4-(dodecyloxy)benzylidene]-3-(4-methylphenyl)-1-adamantanecarbohydrazide](/img/structure/B420477.png)
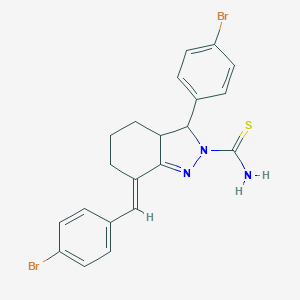
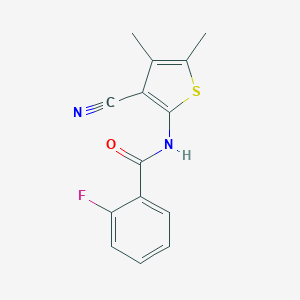
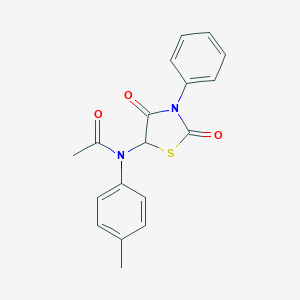
![[4-[(E)-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-3-methoxyphenyl] 3-bromobenzoate](/img/structure/B420487.png)
